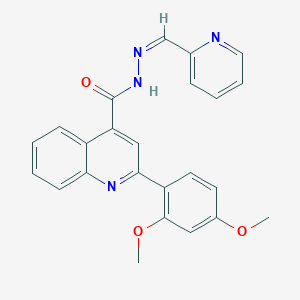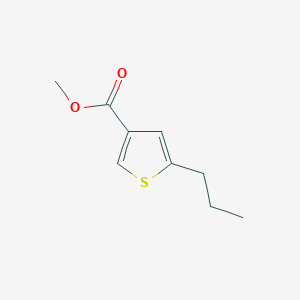
N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as DPC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. The synthesis of DPC involves a series of chemical reactions that result in the formation of the final product.
Mecanismo De Acción
The mechanism of action of N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide also inhibits the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide also has antioxidant activity, protecting cells from oxidative damage. In animal studies, N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation and improve blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic properties, particularly in the treatment of cancer. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have a relatively low toxicity, making it a safer option for research studies. However, one limitation of using N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide-based therapies for the treatment of cancer and other diseases. Researchers are also interested in studying the mechanism of action of N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in more detail, as well as its potential interactions with other drugs and compounds. Additionally, there is interest in developing new synthesis methods for N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide that may improve its solubility and other properties.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has anticancer activity, inhibiting the growth and proliferation of cancer cells. N-(1,1-dimethylpropyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the formation of blood clots.
Propiedades
IUPAC Name |
8-ethoxy-N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-5-17(3,4)18-15(19)12-10-11-8-7-9-13(21-6-2)14(11)22-16(12)20/h7-10H,5-6H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFAOBIBZFBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OCC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-N-(2-methylbutan-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)




![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)


![ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264749.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264752.png)
![N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264761.png)
![diisopropyl 5-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264762.png)
![2-[(4-butoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4264767.png)